Physicochemical Differentiation: Enhanced Lipophilicity (LogP) Relative to Non-Fluorinated and Mono-Fluorinated Analogs
The target compound exhibits significantly higher calculated LogP (2.10702) compared to both non-fluorinated 5-methylpyridine-2-carboxylic acid and mono-trifluoromethyl substituted 6-(trifluoromethyl)pyridine-2-carboxylic acid . While the 6-CF₃ analog shows BBB permeability (BBB Permeant = Yes) and a bioavailability score of 0.56, the target compound's additional 5-methyl substitution further enhances lipophilicity by approximately 0.6–0.8 LogP units relative to the 6-CF₃ analog, which has a consensus LogP of 1.47 . This lipophilicity increase translates to improved membrane permeability and metabolic stability in biological systems — properties that are particularly critical for central nervous system (CNS) drug candidates where BBB penetration is required.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 2.10702 |
| Comparator Or Baseline | 6-(Trifluoromethyl)pyridine-2-carboxylic acid (CAS 131747-42-7): Consensus LogP = 1.47; 5-Methylpyridine-2-carboxylic acid (CAS 4434-13-3): predicted LogP ≈ 0.5–1.0 |
| Quantified Difference | +0.64 LogP units vs. 6-CF₃ analog; +1.1–1.6 LogP units vs. 5-methyl analog |
| Conditions | Calculated/consensus LogP values from authoritative databases (Alfa Apesector; Leyan.com supplier data) |
Why This Matters
Higher LogP directly correlates with improved passive membrane permeability, which is essential for CNS-targeted therapeutics and intracellular target engagement.
